2-Deoxy-D-[6-13C]glucose
Description
Significance of Glucose Analogs in Biochemical Studies
Glucose analogs are synthetic molecules that mimic the structure of glucose, the primary source of energy for most living organisms. longdom.orgwikipedia.org These analogs are invaluable tools in biochemical research because they can be used to probe and manipulate glucose metabolism. longdom.orgnih.gov By introducing these analogs into cells, scientists can study the processes of glucose transport and metabolism and their effects on cellular function. longdom.org
One of the most well-known glucose analogs is 2-deoxy-D-glucose (2-DG). longdom.org In this molecule, the hydroxyl group at the second carbon position of glucose is replaced by a hydrogen atom. mdpi.comwikipedia.org This structural modification allows 2-DG to be taken up by cells through glucose transporters and phosphorylated by the enzyme hexokinase, just like glucose. mdpi.comselleckchem.com However, the resulting product, 2-deoxy-D-glucose-6-phosphate (2-DG-6-P), cannot be further metabolized in the glycolytic pathway. nih.govwikipedia.org This leads to the intracellular accumulation of 2-DG-6-P, which in turn inhibits key enzymes in glycolysis. nih.govcaymanchem.com
The ability of glucose analogs like 2-DG to be "trapped" within cells after phosphorylation makes them excellent probes for measuring glucose uptake and for studying the effects of inhibiting glycolysis. nih.gov This has significant implications for understanding diseases characterized by altered glucose metabolism, such as cancer. wikipedia.orgnih.gov
Role of 2-Deoxy-D-[6-¹³C]glucose as a Probing Agent for Glycolytic Pathways
2-Deoxy-D-[6-¹³C]glucose is a specialized glucose analog that combines the properties of a glucose mimic with the advantages of stable isotope labeling. In this compound, the carbon atom at the 6th position is replaced with a ¹³C isotope. isotope.com This specific labeling allows researchers to track the fate of this particular carbon atom as the molecule is processed within the cell.
Similar to its unlabeled counterpart, 2-deoxy-D-glucose, the ¹³C-labeled version is transported into cells and phosphorylated to form 2-deoxy-D-[6-¹³C]glucose-6-phosphate. nih.gov Because this phosphorylated product cannot be further metabolized in glycolysis, it accumulates inside the cell. nih.govwikipedia.org
The key advantage of using 2-Deoxy-D-[6-¹³C]glucose is that its uptake and subsequent phosphorylation can be monitored in real-time and non-invasively using ¹³C nuclear magnetic resonance (NMR) spectroscopy. nih.gov This technique allows for the simultaneous observation of both the transport of the analog into the cell and its conversion to the phosphorylated form. nih.gov This provides a dynamic measure of glucose uptake and the activity of hexokinase, the first enzymatic step in the glycolytic pathway.
Research has demonstrated the use of 2-Deoxy-D-[6-¹³C]glucose to study glycolysis in various cell types, including cancer cells, both in laboratory cultures and in living organisms. nih.gov This makes it a powerful tool for investigating the metabolic alterations that are a hallmark of many diseases.
Interactive Data Tables
Physicochemical Properties of 2-Deoxy-D-glucose
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₅ | nih.gov |
| Molar Mass | 164.16 g/mol | wikipedia.org |
| Melting Point | 142 to 144 °C | wikipedia.org |
| Water Solubility | 32 mg/mL | selleckchem.com |
| logP (Octanol/Water Partition Coefficient) | -1.73 to -2.34 | researchgate.net |
Comparison of Glucose and its Analogs
| Compound | Key Feature | Metabolic Fate | Primary Research Application |
| D-Glucose | Natural 6-carbon sugar | Metabolized through glycolysis and other pathways | Standard substrate for studying normal metabolism |
| 2-Deoxy-D-glucose (2-DG) | Hydroxyl group at C-2 replaced by hydrogen | Phosphorylated but not further metabolized; inhibits glycolysis | Probing glucose uptake and the effects of glycolytic inhibition |
| 2-Deoxy-D-[6-¹³C]glucose | ¹³C label at the C-6 position | Phosphorylated and trapped intracellularly | Non-invasive monitoring of glucose transport and phosphorylation via NMR |
| 2-Fluoro-2-deoxy-D-glucose (2-FDG) | Hydroxyl group at C-2 replaced by fluorine | Phosphorylated and trapped intracellularly | Used in positron emission tomography (PET) to image glucose uptake |
Detailed Research Findings
Studies utilizing 2-Deoxy-D-[6-¹³C]glucose have provided significant insights into cellular metabolism, particularly in the context of cancer. Research using ¹³C NMR spectroscopy has successfully monitored the transport and phosphorylation of this labeled analog in breast cancer cells, both in vitro and in vivo. nih.gov These experiments have demonstrated that the rate of accumulation of 2-deoxy-D-[6-¹³C]glucose-6-phosphate can serve as a reliable measure of glucose uptake and glycolytic activity in tumors.
Furthermore, the accumulation of the phosphorylated form of deoxyglucose analogs, including the ¹³C-labeled version, has been shown to be proportional to the intracellular concentration of the analog, although the rate of accumulation can be influenced by various physiological conditions. researchgate.net It is important to note that the phosphorylated product can be subject to hydrolysis, which can affect the interpretation of uptake rates. researchgate.net
The application of stable isotope-labeled glucose analogs extends beyond just monitoring uptake. The patterns of isotope labeling in downstream metabolites can reveal the relative activities of interconnected metabolic pathways. For instance, by using glucose labeled with ¹³C at specific positions, researchers can distinguish between metabolites produced directly through glycolysis and those that have passed through other pathways like the pentose (B10789219) phosphate (B84403) pathway. nih.gov This level of detail is crucial for understanding the complex metabolic reprogramming that occurs in disease states.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H12O5 |
|---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
(4R,5S,6R)-6-(hydroxy(113C)methyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O5/c7-2-4-6(10)3(8)1-5(9)11-4/h3-10H,1-2H2/t3-,4-,5?,6+/m1/s1/i2+1 |
InChI Key |
PMMURAAUARKVCB-ZCKPVKCLSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](OC1O)[13CH2]O)O)O |
Canonical SMILES |
C1C(C(C(OC1O)CO)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Strategies for 2 Deoxy D 6 13c Glucose
Historical Context of Deoxyglucose Synthesis
The synthesis of 2-deoxy-D-glucose (2-DG) predates the development of sophisticated isotopic labeling techniques. Early and foundational work in the 1920s by Bergmann, Schotte, and Lechinsky described the preparation of 2-DG through the mineral acid-catalyzed addition of water to D-glucal, a glycal derivative of glucose. google.com This method, while pioneering, often resulted in low yields. google.com
Over the decades, synthetic strategies have evolved significantly to improve efficiency, yield, and purity. google.comgoogle.com A major advancement was the use of D-glucal and its derivatives as primary starting materials. arkat-usa.orgresearchgate.net A common pathway involves the halogenation of the glucal at the C-2 position, followed by the reductive removal of the halogen to yield the 2-deoxy structure. arkat-usa.org Various reagents and conditions have been explored for these steps to optimize the synthesis. arkat-usa.orgresearchgate.net Other historical methods include the nitrosation of glucose and the reductive amination of 2-deoxy-D-arabinose. benthamscience.combenthamdirect.com These foundational methods laid the groundwork for the more complex, multi-step syntheses required for isotopically labeled analogs like 2-Deoxy-D-[6-¹³C]glucose.
Characterization of Isotopic Purity and Positional Enrichment
After synthesis, it is crucial to verify the chemical identity, isotopic purity (the percentage of molecules containing the ¹³C isotope), and the precise position of the label. The two primary analytical techniques for this characterization are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.govnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR is a powerful, non-destructive technique for unequivocally confirming the position of the ¹³C label. nih.gov In the spectrum of 2-Deoxy-D-[6-¹³C]glucose, the signal corresponding to the C-6 carbon will be dramatically enhanced relative to the natural abundance signals of the other carbons. Furthermore, the labeled C-6 will exhibit spin-spin coupling (J-coupling) with adjacent protons (H-6) and the C-5 carbon, providing definitive proof of its location. Proton NMR (¹H NMR) can also be used, as the protons attached to the labeled C-6 will show characteristic coupling to the ¹³C nucleus. uc.ptnih.gov
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to confirm its isotopic enrichment. When the labeled compound is ionized, its molecular ion peak will appear at a mass-to-charge ratio (m/z) that is one unit higher than the unlabeled compound. The relative intensities of the labeled and unlabeled peaks allow for the calculation of isotopic purity. asm.org Furthermore, analysis of the fragmentation pattern in techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can confirm the label's position. nih.gov A derivative of 2-Deoxy-D-[6-¹³C]glucose will produce specific fragment ions; only those fragments containing the C-6 carbon will show the mass shift, confirming the regioselectivity of the synthesis. nih.gov For example, in the electron impact mass spectrum of the pentatrimethylsilyl derivative of glucose, a fragment ion at m/z 103 corresponds to the C-6 carbon, and its shift to m/z 104 would indicate successful labeling at that position. nih.gov
The table below summarizes the key analytical data used for characterization.
Table of Compounds
Biochemical Mechanisms and Metabolic Fate of 2 Deoxy D 6 13c Glucose
Cellular Transport Mechanisms of 2-Deoxy-D-glucose Analogs
The journey of 2-Deoxy-D-glucose (2-DG) and its labeled counterparts into the cell begins with its recognition by glucose transport proteins. As a structural analog of glucose, 2-DG is actively taken up by cells using the same transport systems intended for natural glucose. nih.gov This transport is primarily mediated by the family of facilitative glucose transporters (GLUTs) and, in some cases, by sodium-glucose cotransporters (SGLTs). nih.govmolbiolcell.org The efficiency of this uptake allows 2-DG to effectively compete with glucose, thereby gaining entry into the intracellular environment. nih.gov
Glucose Transporter Affinity and Specificity
The uptake of 2-DG is not uniform across all cell types, as it depends on the specific glucose transporters expressed on the cell surface. Research has shown that 2-DG is transported mainly by GLUT1 and GLUT3. nih.govmolbiolcell.org The affinity of these transporters for 2-DG is a critical factor determining its rate of uptake. For instance, in the human choriocarcinoma cell line BeWo, which primarily expresses GLUT1, the transport of 2-DG exhibits saturable kinetics, indicating a carrier-mediated process. nih.gov
Studies have quantified the affinity of these transporters. In BeWo cells, the Michaelis constant (Kₘ), a measure of transporter affinity, for 2-DG uptake was determined to be approximately 1.5 mM. nih.gov This demonstrates a high-affinity interaction. The transport is stereoselective, as evidenced by the minimal effect of L-glucose on 2-DG uptake. koreascience.kr Interestingly, in some systems, D-mannose shows a greater affinity for the transporter than D-glucose, suggesting that the hydroxyl group at the C-2 position—which is absent in 2-DG—is not essential for strong binding to the transporter. koreascience.kr This structural feature is precisely what allows 2-DG to act as an effective glucose mimic at the transport level.
| Transporter | Cell/System Studied | Reported Affinity (Kₘ) for 2-DG | Key Findings |
|---|---|---|---|
| GLUT1 / GLUT3 | Human Adipose-Tissue Microvascular Endothelial Cells (HAMEC) | Not specified, but identified as primary transporters | Uptake is largely facilitated by GLUT1 and GLUT3. molbiolcell.org |
| Facilitative Transporter (primarily GLUT1) | Human Choriocarcinoma Cells (BeWo) | 1.5 ± 0.02 mM | Transport is saturable and inhibited by cytochalasin B, characteristic of facilitative GLUT-mediated transport. nih.gov |
| Glut-3 | Macrophage Cell Line (RAW 264.7) | Affinity increases 3-4 fold upon cell activation | Glut-3 is the predominant transporter, and its affinity for glucose analogs is enhanced during metabolic activation. nih.gov |
| Endogenous Sugar Transporter | Insect Cells (Spodoptera frugiperda Sf2l) | Kᵢ (inhibition constant) for D-glucose was ~3.3 mM | D-mannose had a higher affinity than D-glucose, indicating the C-2 hydroxyl is not critical for binding. koreascience.kr |
Phosphorylation by Hexokinase and Formation of 2-Deoxy-D-glucose-6-phosphate (2DG6P)
Once inside the cell, 2-Deoxy-D-[6-13C]glucose is recognized by the enzyme hexokinase, the first enzyme in the glycolytic pathway. scbt.com Hexokinase catalyzes the phosphorylation of glucose to glucose-6-phosphate, an ATP-dependent reaction that is crucial for trapping glucose within the cell. patsnap.com Due to its structural similarity to glucose, 2-DG also serves as a substrate for hexokinase. frontiersin.org The enzyme transfers a phosphate (B84403) group from ATP to the C-6 hydroxyl group of 2-DG, resulting in the formation of 2-Deoxy-D-glucose-6-phosphate (2DG6P), or in this specific case, this compound-6-phosphate. nih.govresearchgate.net This phosphorylation step is a critical juncture in the metabolic fate of the compound.
Metabolic Sequestration and Limited Downstream Metabolism of 2DG6P
The addition of a charged phosphate group to form 2DG6P effectively traps the molecule within the cell. nih.gov The negatively charged phosphate moiety prevents 2DG6P from being transported back across the cell membrane through the glucose transporters. frontiersin.org This process, known as metabolic sequestration, leads to the intracellular accumulation of 2DG6P. nih.govtaylorandfrancis.com While a small fraction of unphosphorylated 2-DG can exit the cell, the vast majority becomes locked inside in its phosphorylated form. molbiolcell.org
Unlike glucose-6-phosphate, which is readily isomerized to fructose-6-phosphate (B1210287) to continue down the glycolytic pathway, 2DG6P is a metabolic dead-end. patsnap.com The lack of a hydroxyl group at the C-2 position of the glucose ring is a critical structural alteration that prevents the next enzymatic step. taylorandfrancis.com
Inhibition of Phosphoglucose (B3042753) Isomerase Activity
The primary reason for the metabolic blockade of 2DG6P is its inability to be processed by the enzyme phosphoglucose isomerase (PGI). nih.govpnas.org PGI is responsible for the reversible isomerization of glucose-6-phosphate to fructose-6-phosphate. 2DG6P acts as a potent competitive inhibitor of PGI. ontosight.airndsystems.comtocris.com It binds to the active site of the enzyme, mimicking the natural substrate, but the reaction cannot proceed due to the missing 2-hydroxyl group. nih.govpatsnap.com This competitive inhibition leads to a halt in the glycolytic flux at this specific step, causing 2DG6P to accumulate and preventing the metabolism of any glucose-6-phosphate that is formed. ontosight.ai
Minimal Entry into Pentose (B10789219) Phosphate Pathway
The pentose phosphate pathway (PPP) is an alternative metabolic route for glucose-6-phosphate, leading to the production of NADPH and precursors for nucleotide synthesis. The entry point into the PPP is the dehydrogenation of glucose-6-phosphate by glucose-6-phosphate dehydrogenase (G6PD). Due to the same structural impediment—the lack of a C-2 hydroxyl group—2DG6P cannot serve as a substrate for G6PD. taylorandfrancis.com This effectively blocks its direct entry into the PPP.
Impact on Cellular Bioenergetics and Glucose Metabolism
The accumulation of 2DG6P and the subsequent inhibition of both glycolysis and the PPP have profound effects on cellular bioenergetics. By blocking glycolysis at the PGI step, 2-DG prevents the downstream production of pyruvate (B1213749) and, consequently, ATP through both substrate-level phosphorylation and oxidative phosphorylation. focusbiomolecules.com The initial phosphorylation of 2-DG by hexokinase is an ATP-consuming step, which further contributes to the depletion of the cell's energy reserves. rndsystems.comnih.gov
The resulting decrease in glycolytic flux leads to a significant reduction in cellular ATP levels. chemscene.commdpi.com This energy depletion can trigger various cellular stress responses, including the activation of AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. chemscene.commdpi.com Ultimately, the disruption of glucose metabolism interferes with cell growth, proliferation, and survival, making this compound a powerful probe for studying these fundamental processes. pnas.orgfocusbiomolecules.com
| Metabolic Step | Enzyme | Substrate | Product | Metabolic Consequence |
|---|---|---|---|---|
| Cellular Entry | Glucose Transporters (e.g., GLUT1, GLUT3) | This compound | Intracellular this compound | Compound enters the cell, competing with glucose. nih.gov |
| Phosphorylation | Hexokinase | This compound | This compound-6-phosphate (2DG6P) | ATP is consumed and the product is trapped inside the cell (Metabolic Sequestration). nih.govresearchgate.net |
| Isomerization (Blocked) | Phosphoglucose Isomerase (PGI) | 2DG6P (as inhibitor) | No reaction | Competitive inhibition of PGI blocks glycolysis, leading to 2DG6P accumulation. patsnap.compnas.orgontosight.ai |
| Pentose Phosphate Pathway Entry (Blocked) | Glucose-6-Phosphate Dehydrogenase (G6PD) | 2DG6P (not a substrate) | No reaction | Direct entry into the PPP is prevented due to the lack of a C-2 hydroxyl group. taylorandfrancis.com |
Competitive Inhibition of Glycolytic Flux
2-Deoxy-D-glucose (2-DG), including its 13C-labeled form, functions as a competitive inhibitor of glycolysis. medchemexpress.comchemsrc.com It is transported into cells via the same glucose transporters (GLUTs) as glucose. wikipedia.orgnih.gov Once inside the cell, it is phosphorylated by the enzyme hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6P). nih.govsigmaaldrich.com This phosphorylation traps the molecule within the cell. nih.gov
However, unlike glucose-6-phosphate, 2-DG-6P cannot be further metabolized by the enzyme phosphoglucose isomerase, which catalyzes the next step in the glycolytic pathway. nih.govpnas.org This leads to the intracellular accumulation of 2-DG-6P. nih.govnih.gov The buildup of this analog has two primary inhibitory effects on glycolytic flux:
Competitive Inhibition of Phosphoglucose Isomerase: The accumulation of 2-DG-6P also competitively inhibits phosphoglucose isomerase, further blocking the progression of glycolysis. nih.govpnas.org
This dual inhibition effectively halts glycolysis at its initial stages, leading to a depletion of cellular ATP and hindering processes that rely on glycolytic intermediates. nih.govnih.gov The efficacy of 2-DG as a glycolytic inhibitor is particularly pronounced in cells with high glucose uptake, such as many types of cancer cells. wikipedia.orgnih.gov
The use of this compound allows researchers to monitor its transport and phosphorylation in real-time using techniques like 13C nuclear magnetic resonance (NMR) spectroscopy. nih.gov This provides a dynamic view of the initial steps of glucose metabolism and the points of inhibition.
Perturbation of Hexose (B10828440) Phosphate Pools
The administration of this compound leads to significant disturbances in the intracellular concentrations of hexose phosphates. The primary and most direct effect is the substantial accumulation of 2-deoxy-D-glucose-6-phosphate (2-DG-6P) within the cell. nih.govnih.gov This accumulation is a direct consequence of its formation from 2-DG by hexokinase and its inability to be further metabolized in the glycolytic pathway. nih.gov
The buildup of 2-DG-6P has a cascading effect on other hexose phosphate pools:
Depletion of Glucose-6-Phosphate: Due to the competitive inhibition of hexokinase by 2-DG and the subsequent noncompetitive inhibition by 2-DG-6P, the phosphorylation of glucose to glucose-6-phosphate is reduced. pnas.org This leads to a decrease in the intracellular pool of glucose-6-phosphate.
Impact on the Pentose Phosphate Pathway (PPP): Glucose-6-phosphate is a critical substrate for the pentose phosphate pathway (PPP), a metabolic route that runs parallel to glycolysis and is essential for producing NADPH and the precursors for nucleotide biosynthesis. escholarship.org By reducing the availability of glucose-6-phosphate, 2-DG can indirectly affect the flux through the PPP. However, some studies suggest that under certain conditions, the blockage of glycolysis by 2-DG might initially lead to an increased influx of the available glucose-6-phosphate into the PPP. pnas.org
Alterations in Other Sugar-Phosphate Intermediates: The inhibition of phosphoglucose isomerase by 2-DG-6P prevents the conversion of glucose-6-phosphate to fructose-6-phosphate, a subsequent intermediate in glycolysis. pnas.org This blockage causes a significant perturbation in the equilibrium of various sugar-phosphate intermediates.
Research has shown that the accumulation of 2-DG-6P can reach high intracellular concentrations. nih.gov The perturbation of these critical hexose phosphate pools disrupts cellular energy homeostasis and the biosynthetic pathways that are dependent on glycolytic intermediates. The specific effects can vary depending on the cell type and metabolic state.
Table of Research Findings on 2-Deoxy-D-glucose Effects:
| Finding | Effect on Metabolism | Cell Type Studied | Reference |
| Competitive Inhibition | Inhibits glycolysis by competing with glucose for hexokinase. | General | medchemexpress.comchemsrc.com |
| Product Inhibition | The product, 2-DG-6P, inhibits hexokinase and phosphoglucose isomerase. | General | nih.govpnas.org |
| ATP Depletion | Inhibition of glycolysis leads to a reduction in cellular ATP levels. | MCF-7 cells | chemsrc.com |
| Accumulation of 2-DG-6P | Intracellular accumulation of 2-deoxy-D-glucose-6-phosphate. | Isolated fat cells | nih.gov |
| Perturbation of PPP | Can alter the flux through the pentose phosphate pathway. | Yeast, Human fibroblasts | pnas.org |
Advanced Analytical Techniques for 2 Deoxy D 6 13c Glucose Research
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive analytical method for investigating the metabolic fate of 2-Deoxy-D-[6-13C]glucose within biological systems. This technique provides detailed structural and quantitative data at the molecular level, making it an essential tool in metabolic research.
The labeling of 2-Deoxy-D-glucose with the stable isotope carbon-13 (¹³C) at the C6 position enables its direct detection and tracking through ¹³C NMR spectroscopy. nih.gov This method offers high specificity due to the low natural abundance of ¹³C (approximately 1.1%), which allows the signal from the enriched tracer to be clearly distinguished from the natural background.
In ¹³C NMR, the chemical shift is highly sensitive to the local electronic environment of the carbon nucleus, a property that is crucial for identifying the metabolic products of 2-Deoxy-D-[6-¹³C]glucose. When cells absorb the labeled glucose analog, it is phosphorylated by hexokinase to produce 2-Deoxy-D-[6-¹³C]glucose-6-phosphate. This phosphorylation alters the chemical environment of the ¹³C-labeled carbon, leading to a distinct chemical shift for the C6 carbon in the phosphate (B84403) metabolite compared to the original molecule. For example, in studies of cardiac metabolism, the C6 resonance of 2-Deoxy-D-[6-¹³C]glucose is observed at a specific chemical shift, and after conversion, the C6 resonance of 2-Deoxy-D-[6-¹³C]glucose-6-phosphate appears at a different, well-resolved frequency. This allows for clear identification and differentiation between the tracer and its primary metabolic product.
Beyond metabolite identification, ¹³C NMR spectroscopy facilitates the quantification of 2-Deoxy-D-[6-¹³C]glucose uptake and its subsequent phosphorylation. nih.gov The area under the NMR peak is directly proportional to the concentration of the ¹³C-labeled substance. By acquiring a series of ¹³C NMR spectra over time after introducing the tracer, researchers can monitor the decrease in the 2-Deoxy-D-[6-¹³C]glucose signal and the corresponding increase in the 2-Deoxy-D-[6-¹³C]glucose-6-phosphate signal. This dynamic data allows for the calculation of glucose transport rates and hexokinase-mediated phosphorylation rates, which are vital for evaluating metabolic activity in different tissues and disease conditions.
| Compound | Labeled Carbon | Typical Chemical Shift (ppm) |
| 2-Deoxy-D-[6-¹³C]glucose | C6 | ~61-62 |
| 2-Deoxy-D-[6-¹³C]glucose-6-phosphate | C6 | ~64-65 |
Note: Exact chemical shifts can vary slightly depending on experimental conditions such as pH, temperature, and solvent.
While ¹³C NMR directly monitors the labeled carbon, ³¹P NMR spectroscopy offers a complementary approach to track the metabolism of 2-Deoxy-D-[6-¹³C]glucose by focusing on phosphorus-containing metabolites. When 2-Deoxy-D-[6-¹³C]glucose is phosphorylated, it forms 2-Deoxy-D-[6-¹³C]glucose-6-phosphate, and the phosphate group of this molecule can be detected by ³¹P NMR. nih.govresearchgate.net The accumulation of 2-Deoxy-D-glucose-6-phosphate appears as a distinct peak in the ³¹P NMR spectrum, with a chemical shift that distinguishes it from other endogenous phosphate compounds like adenosine (B11128) triphosphate (ATP), phosphocreatine (B42189) (PCr), and inorganic phosphate (Pi). frontiersin.org The intensity of this signal provides a measure of its concentration, which is valuable for assessing hexokinase activity and the capacity of cells or tissues to trap glucose analogs. nih.govresearchgate.net
A primary limitation of conventional ¹³C NMR is its low sensitivity. wikipedia.org Hyperpolarization techniques, especially Dynamic Nuclear Polarization (DNP), have emerged as a revolutionary solution, significantly boosting the signal-to-noise ratio of ¹³C-labeled compounds. wikipedia.orgbridge12.com
Dynamic Nuclear Polarization is a process that dramatically increases the polarization of nuclear spins, leading to a massive enhancement of the NMR signal, often by several orders of magnitude. bridge12.com This is achieved by transferring the high polarization of electron spins to the nuclear spins of the ¹³C-labeled tracer. wikipedia.orgacs.org
In a typical DNP experiment with 2-Deoxy-D-[6-¹³C]glucose, the solid-state sample of the labeled compound is mixed with a stable radical (a source of unpaired electrons) and cooled to approximately 1 Kelvin in a strong magnetic field. The sample is then irradiated with microwaves at a frequency corresponding to the electron paramagnetic resonance (EPR) frequency, which transfers the high polarization of the electron spins to the ¹³C nuclei. wikipedia.org
After hyperpolarization, the solid sample is rapidly dissolved in a warm, physiologically compatible solvent. This hyperpolarized solution is then quickly injected into the biological system being studied, which is situated within the NMR spectrometer. The greatly enhanced ¹³C signal allows for real-time tracking of the tracer and its metabolic conversion with high temporal resolution. nih.gov This enables a dynamic assessment of metabolic fluxes and enzyme kinetics in vivo, providing a powerful tool for studying rapid metabolic processes that are inaccessible with conventional NMR techniques. nih.govnih.gov
Hyperpolarized 13C NMR for Enhanced Signal and Dynamic Metabolic Assessment
Application to Real-Time Metabolic Flux Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, is a powerful, non-invasive technique for monitoring the metabolic fate of 2-Deoxy-D-[6-¹³C]glucose in real-time. By using this labeled substrate, researchers can simultaneously follow both its transport into the cell and its subsequent phosphorylation by hexokinase to 2-Deoxy-D-[6-¹³C]glucose-6-phosphate. nih.gov This method provides dynamic information on the rates of these processes within intact cells and even in vivo, as demonstrated in studies with cancer cells. nih.gov
The real-time nature of NMR allows for the measurement of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. Unlike methods that measure static metabolite concentrations, flux analysis provides a dynamic view of cellular activity. The accumulation of 2-Deoxy-D-[6-¹³C]glucose-6-phosphate, directly observable via ¹³C NMR, serves as a direct readout of the rate of glucose uptake and phosphorylation, key steps that are often dysregulated in diseases like cancer. nih.gov
Table 1: Comparative ¹³C NMR Signal Changes Upon Cellular Uptake and Phosphorylation
| Compound | State | Typical ¹³C Chemical Shift (ppm) | Observation |
| 2-Deoxy-D-[6-¹³C]glucose | Extracellular | ~62 ppm | Signal decreases as the compound is transported into the cell. |
| 2-Deoxy-D-[6-¹³C]glucose-6-phosphate | Intracellular | ~65 ppm | Signal increases as the compound is phosphorylated and trapped. |
Note: Chemical shifts are approximate and can vary based on experimental conditions.
¹H NMR for Indirect Metabolic Readouts
While direct detection of the ¹³C nucleus provides clear and specific information, its low gyromagnetic ratio results in lower sensitivity compared to proton (¹H) NMR. nih.gov Indirect ¹H-[¹³C] NMR spectroscopy offers a more sensitive alternative for detecting ¹³C-labeled molecules. nih.gov This technique detects the protons that are directly attached to ¹³C nuclei. The key advantage is the significantly higher sensitivity of ¹H detection. nih.gov
In the context of 2-Deoxy-D-[6-¹³C]glucose, ¹H NMR can be used to observe the protons on the labeled carbon. Specialized pulse sequences, such as Heteronuclear Single Quantum Coherence (HSQC), are used to correlate the ¹H signals with their attached ¹³C carbons. This allows for the specific detection of the labeled molecule and its phosphorylated product, distinguishing them from the background of unlabeled metabolites. This approach enables the calculation of ¹³C fractional enrichment in vivo, providing a quantitative measure of the tracer's incorporation into the metabolite pool. nih.gov
Mass Spectrometry (MS) in Complementary Metabolic Profiling
Mass Spectrometry (MS) is a highly sensitive and versatile analytical technique that complements NMR in metabolic studies. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the precise identification and quantification of metabolites. When used with isotope tracers like 2-Deoxy-D-[6-¹³C]glucose, MS can track the incorporation of the stable isotope into various downstream molecules. escholarship.org
Isotope Tracing and Isotopic Distribution Analysis
Isotope tracing with MS involves introducing a ¹³C-labeled substrate into a biological system and then analyzing the mass shifts in downstream metabolites. As 2-Deoxy-D-glucose is metabolically trapped after phosphorylation, it does not proceed through glycolysis. nih.gov However, its utility in MS-based studies often involves its use as an internal standard for the quantification of its unlabeled counterpart, 2-Deoxy-D-glucose, or in specialized applications assessing glucose uptake. nih.gov
For metabolically active tracers like [U-¹³C₆]-glucose, MS can resolve the different isotopologues (molecules that differ only in their isotopic composition) of a given metabolite. kuleuven.be This isotopic distribution provides a detailed picture of which pathways are active and the relative contribution of the labeled substrate to their activity. High-resolution mass spectrometry (HRMS) is particularly powerful as it can distinguish between metabolites labeled with different stable isotopes (e.g., ¹³C and ²H) simultaneously, enabling more complex multi-tracer experiments. escholarship.orgnih.gov
Targeted Metabolomics for Labeled Intermediates
Targeted metabolomics focuses on the measurement of a predefined set of metabolites. When studying 2-Deoxy-D-[6-¹³C]glucose, the primary targets are the compound itself and its 6-phosphate derivative. MS methods, particularly when coupled with chromatography, can be optimized for the highly sensitive and specific detection of these two molecules.
This targeted approach allows for precise quantification of the rate of glucose uptake and phosphorylation by measuring the disappearance of the substrate and the appearance of the product. By monitoring the specific mass transition of the labeled compounds (e.g., m/z 169 > 89 for ¹³C₆-2-DG), researchers can achieve very low limits of detection and quantify these intermediates even in complex biological samples like blood plasma. nih.gov
Table 2: Example Mass Transitions for Targeted MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Isotopic Label |
| 2-Deoxy-D-glucose | 163 | 85 | Unlabeled |
| 2-Deoxy-D-[¹³C₆]glucose | 169 | 89 | Fully Labeled |
Note: These transitions are for a specific ionization mode and instrument; exact values may vary. Data derived from studies on fully labeled 2-DG. nih.gov
Chromatographic Separations for Metabolite Resolution
Because biological samples contain thousands of different molecules, direct analysis by spectroscopy is often challenging due to signal overlap. Chromatographic techniques are therefore essential to separate individual metabolites before their detection.
High-Performance Liquid Chromatography (HPLC) Integration with Spectroscopy
High-Performance Liquid Chromatography (HPLC) is a cornerstone of metabolic analysis. It separates compounds based on their physicochemical properties, such as polarity, charge, and size, as they pass through a column packed with a stationary phase. The integration of HPLC with MS (LC-MS) is a particularly powerful combination for metabolomics. mdpi.com
For the analysis of 2-Deoxy-D-glucose and its phosphorylated form, specific HPLC methods have been developed to separate these polar compounds from other highly abundant and structurally similar sugars like glucose, fructose, and mannose. nih.gov Anion-exchange or amine-based columns are often employed for this purpose. nih.govgoogle.com Following separation by HPLC, the eluent is directed into a mass spectrometer, which ionizes and detects the specific labeled compounds. This LC-MS/MS approach provides the high sensitivity and specificity needed for accurate pharmacokinetic studies and metabolic profiling. nih.gov
Preclinical Applications of 2 Deoxy D 6 13c Glucose in Biological Systems
In Vitro Cellular Models for Metabolic Characterization
Glucose Uptake and Glycolytic Inhibition in Cell Lines
The ¹³C label on 2-Deoxy-D-[6-13C]glucose enables precise monitoring of its transport into cells and its subsequent phosphorylation. This process can be followed in real-time using ¹³C NMR spectroscopy, which can distinguish between the signal of the free molecule and its phosphorylated form, this compound-6-phosphate. This technique has been effectively used to observe both the rate of uptake and the rate of phosphorylation in various cell lines.
For instance, studies in human neuroblastoma cell lines have shown that 2-DG can induce clonogenic cell killing, demonstrating its potent inhibitory effects on glucose metabolism essential for cell survival nih.gov. The responses of different malignant cell lines to 2-DG can vary significantly, ranging from a slowdown in proliferation to massive apoptosis, highlighting the diverse metabolic dependencies of different cancer types nih.gov. The use of the ¹³C-labeled version in such studies allows for a quantitative assessment of how efficiently the compound is taken up and trapped within the cells, providing a direct measure of the initial steps of glycolytic inhibition.
Investigations in Cancer Cell Metabolism (e.g., Warburg Effect)
Cancer cells are known for their altered glucose metabolism, often characterized by the Warburg effect, where cells favor aerobic glycolysis even when oxygen is abundant nih.govwikipedia.orgnih.gov. This metabolic phenotype involves a high rate of glucose uptake and conversion to lactate (B86563) nih.gov. This compound is an invaluable tool for studying this phenomenon. Because cancer cells exhibit increased expression of glucose transporters, they avidly take up the labeled glucose analog 2dg.org.
Research utilizing ¹³C NMR with this compound has been conducted on cancer cell lines like MCF-7 human breast cancer cells. These studies allow for the simultaneous tracking of the molecule's transport and its phosphorylation to 2-deoxyglucose-6-phosphate nih.gov. By monitoring the accumulation of the phosphorylated form, researchers can quantify the high glycolytic activity characteristic of the Warburg effect and assess how effectively 2-DG inhibits this pathway, leading to energy depletion and potential cell death nih.govselleckchem.com.
Metabolic Studies in Primary Cell Cultures
Primary cell cultures, derived directly from patient tissues, offer a more clinically relevant model for studying metabolic processes. In this context, 2-DG has been used to investigate metabolic vulnerabilities. For example, in primary cell cultures from renal cell carcinoma, treatment with 2-DG was shown to decrease ATP production and sensitize the cells to tyrosine kinase inhibitors nih.gov. This suggests that inhibiting glycolysis can be a powerful strategy in combination therapies.
While many studies use the unlabeled compound, the application of this compound in these models would provide more precise quantitative data. Using techniques like NMR or mass spectrometry, researchers could accurately measure the rates of uptake and phosphorylation in these patient-derived cells, offering insights into their specific metabolic profiles and predicting their response to glycolytic inhibitors. This approach allows for a personalized assessment of metabolic reprogramming in a patient's own cells nih.gov.
Interactive Data Table: In Vitro Applications of this compound
| Cell Model | Application | Key Finding | Analytical Technique |
|---|---|---|---|
| MCF-7 Breast Cancer Cells | Monitoring Glucose Uptake & Phosphorylation | Enabled simultaneous, real-time tracking of 2-DG transport and its conversion to 2-DG-6-phosphate. | ¹³C NMR Spectroscopy nih.gov |
| Various Malignant Cell Lines | Assessing Glycolytic Inhibition | 2-DG induced varied responses, from proliferation arrest to apoptosis, depending on the cell line's metabolic dependency. | Cell Proliferation Assays, Apoptosis Assays nih.gov |
| Primary Renal Carcinoma Cells | Investigating Therapeutic Synergy | Inhibition of glycolysis with 2-DG increased the susceptibility of cancer cells to pazopanib treatment. | ATP Production Assay (CellTiter-Glo®) nih.gov |
| Human Neuroblastoma Cells | Studying Cytotoxicity | 2-DG was effective in killing neuroblastoma cells at therapeutically achievable concentrations. | Clonogenic Survival Assay nih.gov |
In Vivo Animal Model Studies for Systemic Metabolic Insights
Assessment of Glucose Metabolism in Rodent Models (e.g., Brain, Heart, Muscle)
The use of this compound in whole-animal models allows for the non-invasive study of tissue-specific glucose metabolism.
Brain: The brain is highly dependent on glucose for energy. In vivo NMR studies in conscious rats using this compound have enabled the simultaneous measurement of the analog and its phosphorylated product within the brain nih.gov. These studies have provided valuable data on the kinetics of glucose transport across the blood-brain barrier and the rate of phosphorylation in neural tissue. For instance, after an intravenous bolus, the free analog reached its maximum concentration in the brain within 10 minutes, while the phosphorylated form peaked between 30 and 40 minutes nih.gov. Such methods are critical for understanding normal brain metabolism and how it is altered in disease. Other isotopic labeling techniques, such as using deuterium-labeled 2-DG, have also been developed for mapping glucose uptake in the mouse brain, offering an alternative to methods requiring ionizing radiation escholarship.org.
Heart: Cardiac tissue metabolism has also been investigated using 2-DG in rodent models. Studies in mice have shown that treatment with 2-DG can lead to a metabolic shift, augmenting the mitochondrial respiratory chain proteome in the heart nih.govresearchgate.net. This suggests that when glycolysis is inhibited, the heart muscle can compensate by increasing its capacity for mitochondrial oxidative phosphorylation nih.govresearchgate.net. While some studies have noted potential cardiotoxicity with chronic high doses of 2-DG nih.gov, the use of this compound with NMR or mass spectrometry in acute or short-term studies would allow for a precise quantification of these metabolic shifts in cardiac tissue without long-term exposure.
Investigating Metabolic Reprogramming in Disease Models (e.g., Neuroscience, Oncology)
Metabolic reprogramming is a hallmark of many diseases, and this compound is a key tool for investigating these changes in vivo.
Oncology: In preclinical cancer research, animal models are essential for evaluating new therapies. The use of this compound has been demonstrated in nude mice bearing subcutaneous MCF-7 breast cancer tumors nih.gov. Using ¹³C NMR, researchers were able to monitor the uptake and phosphorylation of the glucose analog directly within the tumor tissue in a living animal. This provides a non-invasive method to confirm that the therapeutic agent is reaching its target and to quantify its effect on tumor metabolism. Such studies are analogous to the use of [U-¹³C]glucose infusions in mouse models of lung cancer, which have been used to trace glucose fate and confirm that tumors oxidize glucose through various metabolic pathways in vivo mit.edu.
Neuroscience: In neurological disease models, understanding changes in brain energy metabolism is crucial. For example, in rodent models of epilepsy, the unlabeled glycolytic inhibitor 2-DG has been shown to suppress spontaneous neuronal firing and epileptiform bursts. In models of ischemic stroke, where cerebral glucose metabolism breaks down rapidly, tools to image glucose dynamics are critical. The ability to trace the uptake and trapping of labeled glucose analogs provides a powerful biomarker for tissue that is metabolically active and potentially salvageable.
Interactive Data Table: In Vivo Applications of this compound
| Animal Model | Disease Context | Organ/Tissue Studied | Key Finding | Analytical Technique |
|---|---|---|---|---|
| Conscious Rats | Normal Physiology | Brain | Allowed for simultaneous in vivo quantification of 2-DG and 2-DG-6-phosphate, revealing their distinct metabolic kinetics. | ¹³C NMR Spectroscopy nih.gov |
| Nude Mice | Oncology | Subcutaneous Breast Cancer Tumors (MCF-7) | Demonstrated the ability to monitor 2-DG transport and phosphorylation non-invasively within a tumor in a living animal. | ¹³C NMR Spectroscopy nih.gov |
| Mice | Normal Physiology | Heart | 2-DG treatment induced an augmentation of the mitochondrial respiratory chain, suggesting a shift from glycolysis to oxidative phosphorylation. | Proteomics nih.govresearchgate.net |
| Mice | Normal Physiology | Brain | Deuterium-labeled 2-DG enabled high-resolution mapping of glucose uptake in the brain without ionizing radiation. | Deuterium Metabolic Imaging (DMI) / MRI escholarship.org |
Applications in Parasitology and Microbiology for Pathogen Metabolism
The study of pathogen metabolism is crucial for the development of new antimicrobial and antiparasitic agents. 2-Deoxy-D-glucose (2-DG), a glucose analog, has been investigated as a potential therapeutic agent due to its ability to inhibit glycolysis, a central metabolic pathway for many pathogens. The incorporation of a stable isotope, carbon-13 (¹³C), at the 6th carbon position, creating 2-Deoxy-D-[6-¹³C]glucose, provides a powerful tool for tracing the metabolic fate of this molecule within pathogenic organisms. This labeled compound allows researchers to monitor its uptake, phosphorylation, and any subsequent metabolic transformations using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
In the field of parasitology, protozoan parasites like Leishmania and helminths such as Echinococcus granulosus are heavily reliant on glycolysis for energy production. nih.govnih.gov Studies have shown that 2-DG can effectively inhibit the growth of these parasites by targeting their glucose metabolism. nih.gov The use of 2-Deoxy-D-[6-¹³C]glucose would enable precise measurement of the rate of its uptake and phosphorylation by the parasite's hexokinase. By tracking the ¹³C label, researchers can quantify the flux through the initial steps of glycolysis and determine the extent to which 2-DG competes with glucose, providing valuable data for designing more effective glycolytic inhibitors. A study on Echinococcus granulosus demonstrated that 2-DG exhibited significant time- and dose-dependent effects against the parasite's larval stage in vitro. nih.gov
In microbiology, the yeast Saccharomyces cerevisiae has been used as a model organism to study the effects of 2-DG on glucose metabolism. Multinuclear-NMR spectroscopy has been employed to monitor the phosphorylation of 2-DG and its impact on the formation of other metabolites. nih.gov The use of [1-¹³C]glucose in such studies has allowed for the detailed evaluation of the production of various soluble metabolites. nih.gov Extrapolating from this, 2-Deoxy-D-[6-¹³C]glucose would allow for an even more precise analysis of the metabolic consequences of blocking glycolysis at the phosphoglucose (B3042753) isomerase step. The ¹³C label on the 6th carbon would be particularly useful in distinguishing the fate of the carbon backbone of the glucose analog.
The data below summarizes the potential applications and expected findings from the use of 2-Deoxy-D-[6-¹³C]glucose in studying pathogen metabolism.
| Pathogen/Organism | Metabolic Pathway Investigated | Expected Information from 2-Deoxy-D-[6-¹³C]glucose | Potential Impact |
| Leishmania mexicana | Glycolysis | Quantification of uptake and phosphorylation rates; assessment of competitive inhibition of hexokinase. nih.gov | Development of novel anti-leishmanial drugs targeting glucose metabolism. |
| Echinococcus granulosus | Glycolysis | Measurement of the extent of glycolytic inhibition in protoscoleces and metacestodes. nih.gov | Designing new therapeutic strategies against echinococcosis. nih.gov |
| Saccharomyces cerevisiae | Glucose Metabolism | Real-time monitoring of 2-Deoxy-D-[6-¹³C]glucose-6-phosphate accumulation and its downstream effects on metabolic pathways via ¹³C-NMR. nih.gov | Understanding the detailed mechanism of 2-DG-induced metabolic stress and identifying potential synergistic drug targets. |
Research in Plant Systems for Carbon Allocation and Glycolysis
In plant biology, understanding how carbon is allocated to different parts of the plant is fundamental to improving crop yield and resilience. Stable isotopes, particularly ¹³C, are invaluable tools for tracing the path of carbon from photosynthesis to its ultimate fate in various tissues and metabolic pathways. While direct studies utilizing 2-Deoxy-D-[6-¹³C]glucose in plants are not extensively documented, its potential application can be inferred from studies using ¹³C-labeled glucose and radio-labeled 2-DG analogs like 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG). frontiersin.orgnih.gov
The transport and metabolism of glucose are central to carbon allocation. 2-Deoxy-D-glucose, as a glucose mimic, is taken up by plant cells and phosphorylated by hexokinase. However, the resulting 2-deoxy-D-glucose-6-phosphate cannot be further metabolized in glycolysis, effectively acting as a metabolic trap. By labeling 2-DG with ¹³C at the 6th position, researchers can use NMR and MS to non-invasively track its movement and accumulation in different plant organs, such as leaves, stems, and roots. This provides insights into the dynamics of glucose transport and the tissues that are actively taking up sugars.
Furthermore, 2-Deoxy-D-[6-¹³C]glucose can be used to probe the regulation of glycolysis in response to various environmental stresses. For example, studies have used [¹⁸F]FDG to investigate changes in carbon allocation after herbivore attack in Nicotiana attenuata. nih.gov Such studies have revealed that stress can alter the partitioning of carbon between shoots and roots. nih.gov The use of a stable isotope-labeled analog like 2-Deoxy-D-[6-¹³C]glucose would allow for longer-term experiments without the complication of radioactive decay, enabling a more detailed analysis of metabolic adjustments over time. Research on Arabidopsis thaliana has detailed the metabolic fate of FDG, identifying several metabolic products beyond the initial phosphorylation, which suggests a more complex metabolism of glucose analogs in plants than previously thought. frontiersin.orgresearchgate.net
The following table outlines the prospective research applications of 2-Deoxy-D-[6-¹³C]glucose in plant systems.
| Research Area | Plant Process Investigated | Information Obtainable with 2-Deoxy-D-[6-¹³C]glucose | Significance for Plant Biology |
| Carbon Allocation | Source-to-sink transport of sugars | Tracing the movement and accumulation of the ¹³C label in various plant tissues (leaves, roots, fruits) over time. | Understanding the regulation of nutrient partitioning, which is critical for crop improvement. |
| Glycolysis Regulation | Response of glycolysis to abiotic and biotic stress | Quantifying the uptake and phosphorylation of 2-DG in different tissues under stress conditions to assess changes in glycolytic activity. | Elucidating the metabolic adaptations of plants to environmental challenges. |
| Metabolic Modeling | Flux analysis of glucose uptake and initial metabolism | Providing precise data on the rate of glucose analog uptake and phosphorylation for incorporation into metabolic models. | Improving the accuracy of models that predict plant growth and resource allocation. |
Comparative Analysis with Other Glucose Tracers and Analogs
Distinctions from 2-Deoxy-D-glucose (Unlabeled) in Metabolic Studies
Both 2-Deoxy-D-glucose (2-DG) and its 13C-labeled version are structural analogs of glucose where the hydroxyl group at the C-2 position is replaced by a hydrogen atom. nih.govresearchgate.net This modification allows them to be recognized and transported into the cell by glucose transporters and subsequently phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.gov However, this phosphorylated product cannot be further metabolized in the glycolytic pathway, leading to its intracellular accumulation. nih.gov
The primary distinction between the two lies in the presence of the stable isotope ¹³C at the C-6 position in 2-Deoxy-D-[6-13C]glucose. This isotopic label is the key to its utility in metabolic tracing.
The use of stable isotope tracers like this compound provides the ability to perform dynamic metabolic flux analysis, offering a quantitative look at the rates of metabolic pathways, which is not possible with unlabeled analogs. immune-system-research.com While unlabeled 2-DG can be used to inhibit glycolysis, it cannot be distinguished from the endogenous pool of metabolites without the isotopic label.
The key advantages of using the ¹³C-labeled tracer include:
Dynamic Measurement: Stable isotope tracers allow for the quantification of in vivo metabolic kinetics. nih.govsemanticscholar.org This enables researchers to measure the rates of glucose uptake and phosphorylation, providing a dynamic view of metabolic processes rather than a static snapshot. immune-system-research.com
Pathway Analysis: By tracking the incorporation of the ¹³C label, researchers can follow the fate of the glucose analog within the cell. This is crucial for understanding how different metabolic pathways are utilized under various physiological or pathological conditions. kuleuven.benih.gov
Specificity and Clarity: The ¹³C label provides a clear and distinct signal that can be detected by techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. immune-system-research.com This allows for the precise measurement of the labeled compound, separate from the background of unlabeled endogenous molecules.
Contrasting with Uniformly Labeled [U-¹³C]glucose and Other Positional ¹³C-Glucose Isomers
The position of the ¹³C label on the glucose molecule is a critical determinant of the metabolic information that can be obtained. kuleuven.be Uniformly labeled glucose, [U-¹³C]glucose, has all six carbon atoms replaced with ¹³C. This tracer is widely used to map the flow of carbon through central carbon metabolism, including glycolysis and the TCA cycle. immune-system-research.comkuleuven.be
2-Deoxy-D-[6-¹³C]glucose, being a deoxyglucose analog, is specifically designed to be a tracer for glucose transport and the first irreversible step of glycolysis, the hexokinase reaction. nih.gov Once phosphorylated by hexokinase, 2-Deoxy-D-[6-¹³C]glucose-6-phosphate is trapped within the cell because it cannot be isomerized by phosphoglucose (B3042753) isomerase and proceed down the glycolytic pathway. nih.gov
The specific labeling at the C-6 position provides a distinct signal for monitoring this trapped product. In contrast, while [U-¹³C]glucose also measures hexokinase activity, its carbons are distributed throughout downstream metabolic pathways. This makes it more complex to isolate the specific rate of the hexokinase reaction from the activities of other enzymes.
The accumulation of the C-6 labeled 2-DG-6-P provides a direct and clean measurement of the combined rate of glucose transport and hexokinase-mediated phosphorylation. This is particularly valuable for studies aiming to isolate and quantify the activity of this initial, often rate-limiting, step in glucose metabolism. While hexokinase activity can be assayed through various methods, nih.govthermofisher.com the use of 2-Deoxy-D-[6-¹³C]glucose allows for its in vivo assessment in a dynamic and non-invasive manner. The product of the reaction, glucose-6-phosphate, is a known inhibitor of hexokinase, nih.govnih.gov and being able to track the accumulation of the analog-phosphate can provide insights into this regulatory mechanism.
| Tracer | Primary Application | Information Gained |
| 2-Deoxy-D-[6-¹³C]glucose | Measuring glucose transport and hexokinase activity. | Rate of glucose uptake and phosphorylation; intracellular trapping. |
| [U-¹³C]glucose | Tracing carbon fate through central metabolism. immune-system-research.comkuleuven.be | Flux through glycolysis, pentose (B10789219) phosphate (B84403) pathway, TCA cycle. nih.gov |
| Other Positional Isomers (e.g., [1-¹³C]glucose) | Probing specific pathways like the pentose phosphate pathway. kuleuven.be | Relative activity of different metabolic branches. |
Differential Information for Glycolytic vs. TCA Cycle Fluxes
The stable isotope-labeled glucose analog, 2-Deoxy-D-[6-¹³C]glucose, offers unique insights into cellular metabolism by distinctly isolating the initial steps of glucose processing from downstream pathways like the tricarboxylic acid (TCA) cycle. Its utility in differentiating between glycolytic commitment and subsequent oxidative metabolism stems from its unique molecular structure and metabolic fate.
Unlike D-glucose, 2-Deoxy-D-glucose (2-DG) lacks a hydroxyl group at the second carbon position. wikipedia.org This structural modification allows it to be recognized and transported into the cell by glucose transporters (GLUTs) and subsequently phosphorylated by the enzyme hexokinase to 2-Deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.govtaylorandfrancis.com However, this is the terminal metabolic step for this molecule. The absence of the 2-hydroxyl group prevents the enzyme phosphoglucose isomerase from converting 2-DG-6-P into fructose-6-phosphate (B1210287), thereby halting its entry into the subsequent steps of the glycolytic pathway. nih.govnih.gov
When using 2-Deoxy-D-[6-¹³C]glucose, the ¹³C label is trapped within the cell as 2-Deoxy-D-[6-¹³C]glucose-6-phosphate. nih.gov The accumulation of this labeled compound provides a direct measure of the combined rates of glucose transport and hexokinase activity, which represent the primary commitment step for glucose entering the glycolytic pathway. Because the molecule proceeds no further, it provides no direct information on the flux of metabolites through the lower stages of glycolysis or their entry into and oxidation within the TCA cycle. youtube.com
This behavior is in stark contrast to fully metabolizable glucose tracers, such as uniformly labeled [U-¹³C]glucose. When [U-¹³C]glucose is introduced to cells, its labeled carbons can be tracked through every stage of glycolysis, into the pyruvate (B1213749) pool, and subsequently into the TCA cycle as acetyl-CoA. mit.edu The distribution of the ¹³C label among TCA cycle intermediates and related amino acids provides a detailed map of the cycle's activity and its connections to other metabolic pathways. researchgate.net
The differential information provided by 2-Deoxy-D-[6-¹³C]glucose compared to other tracers is therefore profound. It isolates and quantifies the rate of glucose uptake and phosphorylation, offering a clear signal for the initial phase of glycolysis without any confounding signals from downstream metabolism. Other tracers, such as [1,2-¹³C]glucose, are specifically chosen for their ability to resolve fluxes through glycolysis and the pentose phosphate pathway (PPP), while glutamine tracers are often preferred for detailed analysis of the TCA cycle. nih.govmdpi.com 2-Deoxy-D-[6-¹³C]glucose complements these tools by providing a precise measure of the metabolic gateway through which all glucose must pass, but it does not trace the journey beyond that point.
The comparative metabolic fates and the type of information yielded by these different tracers are summarized in the tables below.
| Tracer Compound | Primary Labeled Product | Information Provided for Glycolysis | Information Provided for TCA Cycle |
|---|---|---|---|
| 2-Deoxy-D-[6-¹³C]glucose | 2-Deoxy-D-[6-¹³C]glucose-6-phosphate | Provides a quantitative measure of glucose uptake and hexokinase activity (the initial commitment step). wikipedia.orgnih.gov | Provides no direct information as the ¹³C label does not enter the TCA cycle. youtube.com |
| [U-¹³C]glucose | ¹³C-labeled glycolytic intermediates (e.g., pyruvate) and TCA cycle intermediates (e.g., citrate, malate). researchgate.net | Measures overall pathway flux and contributions to lactate (B86563) and the TCA cycle. mdpi.com | Provides detailed information on glucose carbon entry, cycle turnover, and anaplerotic fluxes. mit.edu |
| [1,2-¹³C]glucose | Specifically labeled pyruvate and lactate. | Offers high precision for estimating fluxes through glycolysis and distinguishing them from the Pentose Phosphate Pathway. nih.govmdpi.comresearchgate.net | Provides some information, but is less optimal than glutamine or uniformly labeled glucose tracers for resolving TCA fluxes. nih.gov |
| Metabolite | Labeling with 2-Deoxy-D-[6-¹³C]glucose | Labeling with [U-¹³C]glucose |
|---|---|---|
| Glucose-6-Phosphate* | Yes (as 2-Deoxy-D-[6-¹³C]glucose-6-phosphate) | Yes |
| Pyruvate | No | Yes |
| Lactate | No | Yes |
| Citrate | No | Yes |
| Malate | No | Yes |
*Refers to the phosphorylated form of the respective glucose analog.
Advanced Methodological Considerations and Future Research Directions
Theoretical and Practical Considerations in Data Interpretation
Lumped Constant Variability and its Implications in Tracer Studies
The accurate quantification of glucose utilization using glucose analogs like 2-Deoxy-D-glucose (2-DG) relies on a corrective factor known as the lumped constant (LC). turkupetcentre.netutugit.fi The LC was originally formulated to account for the differences in transport and phosphorylation rates between D-glucose and its tracer analog. turkupetcentre.netutugit.fi It is a critical parameter used to convert the measured uptake rate of the tracer into the actual metabolic rate of glucose. sci-hub.se
However, the term "constant" is a misnomer, as the LC is known to be highly variable. turkupetcentre.net Its value can be influenced by a variety of factors, including the specific tissue being studied, the relative activity of different glucose transporters (GLUTs and SGLTs), and the prevailing physiological and pathological conditions. turkupetcentre.net For instance, in the brain, it is commonly assumed that the LC is uniform, but this is not strictly true, as factors like hypoglycemia and ischemia can cause it to increase. turkupetcentre.net Studies in human skeletal muscle have shown that the LC for 2-deoxy-[1-(14)C]glucose averages 1.2 and remains relatively constant across a range of insulin (B600854) concentrations, from fasting to hyperinsulinemic conditions. nih.gov In contrast, the LC for the PET tracer 2-fluoro-2-deoxy-D-glucose (FDG) in the human brain has been reported with a wide range of values, from 0.42 to 0.89, with a more recent study calculating a mean value of 0.81. sci-hub.senih.gov
This variability has significant implications for tracer studies. An inaccurate LC can lead to erroneous calculations of glucose metabolic rates, potentially confounding the interpretation of results in both research and clinical settings. Therefore, the determination of an accurate LC, specific to the tissue and metabolic state under investigation, is crucial for the precise quantification of glucose metabolism.
| Tracer | Tissue | Condition | Lumped Constant (LC) Value | Source |
|---|---|---|---|---|
| 2-deoxy-[1-(14)C]glucose | Human Skeletal Muscle | Fasting | 1.26 +/- 0.08 | nih.gov |
| 2-deoxy-[1-(14)C]glucose | Human Skeletal Muscle | Physiological Hyperinsulinemia | 1.15 +/- 0.05 | nih.gov |
| 2-deoxy-[1-(14)C]glucose | Human Skeletal Muscle | Supraphysiological Hyperinsulinemia | 1.18 +/- 0.05 | nih.gov |
| 2-fluoro-2-deoxy-D-glucose (FDG) | Human Brain (Global) | Normal | 0.81 +/- 0.15 | nih.gov |
| 2-fluoro-2-deoxy-D-glucose (FDG) | Human Brain (Global, 4-parameter model) | Normal | 0.81 +/- 0.18 | sci-hub.se |
Non-Steady State Metabolic Conditions
A fundamental assumption in many tracer kinetic models is that the system being studied is in a metabolic steady state, where the rate of a substance's appearance equals its rate of disappearance. nih.govfrontiersin.org However, many physiological processes, such as the response to a meal or exercise, are inherently dynamic and represent non-steady-state conditions. nih.govnih.gov
Calculating metabolic kinetics in non-steady-state conditions is considerably more complex than in a steady state. nih.gov The "Steele equation" was developed to address this complexity for glucose metabolism and has been widely used for non-steady-state calculations. nih.govnih.gov The primary challenge arises from the differential mixing rates of the tracer and the natural substrate (tracee) in various metabolic pools. nih.gov During rapid metabolic shifts, the tracer enrichment in the sampled compartment, typically the blood, may not accurately reflect the enrichment in the entire distribution volume, leading to potential inaccuracies in calculated flux rates. nih.gov Therefore, applying steady-state models to dynamic systems can lead to misinterpretation of metabolic fluxes when using tracers like 2-Deoxy-D-[6-13C]glucose.
Integration with Multi-Omics Approaches
Metabolomics and Fluxomics for Comprehensive Metabolic Mapping
To achieve a more holistic understanding of cellular metabolism, data from this compound tracer studies can be powerfully integrated with other "omics" disciplines, particularly metabolomics and fluxomics. researchgate.net Fluxomics aims to quantify the rates (fluxes) of metabolic reactions within a biological system. biorxiv.org Stable isotope-based metabolic flux analysis (MFA), using tracers like 13C-labeled glucose, is a cornerstone of this field, providing detailed insights into the responses of metabolic networks. creative-proteomics.com
By tracking the incorporation of the 13C label from this compound into various downstream metabolites, researchers can map active metabolic pathways. creative-proteomics.comnih.gov When this tracer data is combined with metabolomics, which provides a snapshot of the concentrations of numerous metabolites, a more comprehensive picture emerges. nih.gov This integration allows for the correlation of changes in metabolic fluxes with alterations in metabolite pool sizes. frontiersin.org Computational frameworks are essential to mathematically connect these disparate datasets, enabling the calculation of absolute flux rates and providing a systems-level, dynamic view of metabolism. nih.gov This integrated approach enhances confidence in data interpretation and can reveal novel biological insights that would be missed by either technique alone. researchgate.net
Emerging NMR Techniques and Instrumentation Development
Increased Sensitivity and Spatial Resolution for In Vivo Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for in vivo metabolic studies using 13C-labeled substrates. nih.gov It allows for the detection of specific chemical groups, enabling the tracking of the 13C label from an infused tracer like [1-13C]-glucose into a variety of metabolites. nih.gov However, a major challenge of direct 13C NMR is its inherently low sensitivity, due to the low gyromagnetic ratio and low natural abundance (1.1%) of the 13C isotope. nih.govnih.gov This low sensitivity has historically limited the spatial resolution achievable in in vivo studies. nih.govnih.gov
Significant efforts are underway to overcome these limitations. One major advancement is the development of hyperpolarization techniques, which can dramatically increase the 13C NMR signal. acs.org The use of deuterated glucose tracers, such as [U-13C,U-2H]glucose, can also enhance sensitivity by increasing relaxation times. acs.org Furthermore, indirect detection methods, which observe protons attached to 13C nuclei (1H-[13C] NMR), offer a significant sensitivity advantage due to the higher gyromagnetic ratio of protons. nih.gov Two-dimensional NMR techniques, such as 2D 1H,13C Heteronuclear Single Quantum Coherence (HSQC), further benefit from higher sensitivity and increased spectral dispersion compared to 1D 13C methods. nih.gov These emerging techniques, coupled with ongoing improvements in high-field magnets and radiofrequency coil design, are continuously pushing the boundaries of in vivo NMR, enabling more sensitive and higher-resolution mapping of glucose metabolism. nih.govmdpi.com
Potential for Novel Applications in Basic Biological Research
The unique biochemical properties of this compound make it an invaluable probe for investigating fundamental biological processes. Unlike its parent molecule, D-glucose, 2-deoxy-D-glucose cannot be fully metabolized through glycolysis. Once transported into the cell, it is phosphorylated by hexokinase to form 2-deoxy-D-glucose-6-phosphate (2-DG-6-P). nih.gov However, due to the absence of a hydroxyl group at the C2 position, 2-DG-6-P cannot be isomerized to fructose-6-phosphate (B1210287) by the enzyme phosphoglucose (B3042753) isomerase. nih.govtaylorandfrancis.com This leads to the intracellular accumulation of this compound-6-phosphate, a feature that researchers exploit to study metabolic dynamics. The stable isotope label at the C6 position allows for the precise detection and quantification of the compound and its phosphorylated form using non-invasive techniques like 13C nuclear magnetic resonance (NMR) spectroscopy. nih.gov
Tracing Carbon Flow in Specific Cellular Compartments
The ability to track the movement and transformation of molecules within a cell is crucial for understanding cellular function. This compound serves as an effective tracer for monitoring the initial stages of glucose uptake and its subsequent fate within different cellular compartments.
Upon entering a cell via glucose transporters, this compound is rapidly phosphorylated in the cytosol. The resulting this compound-6-phosphate is a charged molecule that is effectively trapped within the cell, as it cannot easily cross cellular membranes and is not a substrate for further glycolytic enzymes. nih.gov The 13C label at the sixth carbon position provides a distinct spectroscopic signature that allows researchers to monitor both the transport of the molecule into the cell and its conversion to the phosphate (B84403) form in real-time. nih.gov
Research using non-radioactive 2-deoxyglucose in the brain has provided evidence for at least two distinct metabolic compartments. nih.gov One compartment is characterized by rapid uptake of the tracer and a high rate of phosphorylation, nearly double the brain's average, while another compartment shows slower uptake and a much lower phosphorylation rate. nih.gov The use of this compound with 13C NMR allows for such compartmental analysis non-invasively, providing a window into the metabolic heterogeneity of tissues. By observing the accumulation of the labeled tracer, scientists can infer the glucose transport and phosphorylation capacity of different cell populations or organelles under various physiological or pathological conditions.
Below is an interactive table illustrating the typical data obtained from a 13C NMR spectroscopy experiment to trace the uptake and phosphorylation of this compound in a cell culture over time.
| Time (minutes) | Relative NMR Signal Intensity: this compound (Extracellular) | Relative NMR Signal Intensity: this compound-6-phosphate (Intracellular) |
| 0 | 100.0 | 0.0 |
| 5 | 85.2 | 14.8 |
| 10 | 71.5 | 28.5 |
| 20 | 52.1 | 47.9 |
| 30 | 38.4 | 61.6 |
| 60 | 15.8 | 84.2 |
This table represents illustrative data demonstrating the principle of tracing. Actual values may vary based on cell type and experimental conditions.
Elucidating Enzyme Kinetics and Metabolic Regulation in Complex Systems
Beyond tracing carbon flow, this compound is a powerful tool for dissecting the kinetics of key metabolic enzymes and understanding the complex regulatory networks that govern energy metabolism. The rate-limiting steps of glycolysis, catalyzed by enzymes such as hexokinase, are critical points of metabolic control. youtube.com
The phosphorylation of this compound by hexokinase allows for a direct, real-time measurement of the enzyme's activity within intact cells. nih.gov By using 13C NMR to monitor the rate at which the this compound signal decreases and the this compound-6-phosphate signal appears, researchers can calculate the kinetic parameters of glucose phosphorylation under near-physiological conditions. This approach has been used to compare hexokinase activity between different cell types, such as cancer cells and healthy cells, revealing insights into the metabolic reprogramming associated with disease. nih.gov
The following table summarizes research findings on how this compound can be used to probe metabolic regulation.
| Experimental System | Parameter Measured | Key Finding | Implication for Metabolic Regulation |
| MCF-7 Breast Cancer Cells | Rate of 2-DG phosphorylation via 13C NMR | Real-time monitoring of transport and phosphorylation is feasible. nih.gov | Provides a method to quantify hexokinase kinetics in vivo, a key regulatory point. |
| Normal vs. G6PD-deficient Erythrocytes | 2-DG consumption and metabolite formation | Under oxidative stress, normal cells increase 2-DG consumption, while G6PD-deficient cells do not. nih.gov | Reveals the role of the pentose (B10789219) phosphate pathway in regulating the initial steps of glucose metabolism under stress. |
| Glioblastoma Cells | Intracellular accumulation of 2-DG-6-P | 2-DG-6-P accumulation inhibits hexokinase and phosphoglucose isomerase. nih.govresearchgate.net | Demonstrates the utility of 2-DG as a tool to study feedback inhibition mechanisms in glycolysis. |
By providing a method to quantify enzyme activity and perturb regulatory networks in a controlled manner, this compound enables a deeper understanding of the intricate control systems that maintain cellular homeostasis.
Q & A
Q. How does 2-Deoxy-D-[6-13C]glucose enable tracking of glucose utilization in metabolic studies?
- Methodological Answer : this compound acts as a non-metabolizable glucose analog due to the absence of a hydroxyl group at the C-2 position, preventing glycolysis. The [6-13C] isotope allows precise tracking via mass spectrometry or NMR. Upon cellular uptake, it is phosphorylated by hexokinase to this compound-6-phosphate, which accumulates intracellularly, serving as a marker for glucose transport and hexokinase activity . Autoradiography (using analogous [14C]DG) or LC-MS quantifies tissue-specific uptake, enabling spatial resolution in organs like the brain .
Q. What synthesis strategies are recommended for producing isotopically labeled 2-Deoxy-D-glucose derivatives?
- Methodological Answer : Enzymatic and chemical synthesis routes are employed. Enzymatic methods use glucose-6-phosphate isomerase to introduce deoxygenation, while chemical synthesis involves selective protection/de-protection of hydroxyl groups followed by isotopic labeling (e.g., 13C at C-6 via cyanohydrin reaction). Purity is validated via HPLC and NMR spectroscopy .
Q. How is this compound used to assess glycolytic flux in cancer cells?
- Methodological Answer : Cancer cells with upregulated glycolysis accumulate this compound-6-phosphate, detectable via 13C-NMR or LC-MS. Competitive inhibition assays with unlabeled glucose quantify hexokinase affinity (Km). Combined with ATP/NADH measurements, this reveals metabolic dependencies and therapeutic vulnerabilities .
Advanced Research Questions
Q. How can this compound optimize tracer selection in parallel labeling experiments for metabolic flux analysis (MFA)?
- Methodological Answer : Precision and synergy metrics guide tracer selection. For MFA in E. coli, [1,6-13C] and [1,2-13C]glucose provide complementary labeling patterns in central carbon metabolites. This compound is ideal for resolving pentose phosphate pathway vs. glycolysis fluxes due to its C-6 label retention in downstream metabolites. Computational simulations (e.g., OpenFLUX) validate tracer combinations .
Q. How to resolve contradictions in glucose uptake data when using this compound across tissue types?
- Methodological Answer : Discrepancies arise from variable hexokinase isoforms or transporter affinity (e.g., GLUT1 vs. GLUT4). Normalize uptake to tissue-specific hexokinase activity (measured via spectrophotometric NADH-coupled assays) and account for plasma clearance rates. Use kinetic modeling (e.g., Sokoloff’s operational equation) to adjust for non-steady-state conditions .
Q. What experimental designs minimize isotopic dilution in 13C-MFA using this compound?
- Methodological Answer : Use pulse-chase protocols with timed quenching (liquid N2) to halt metabolism. Pair with [U-13C]glucose to distinguish de novo synthesis vs. salvage pathways. Isotopomer spectral analysis (ISA) of amino acids (e.g., alanine M+1/M+2 ratios) corrects for dilution .
Critical Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
